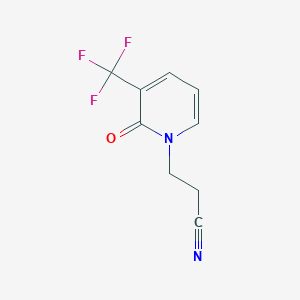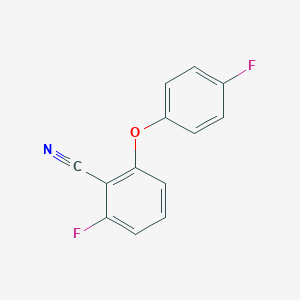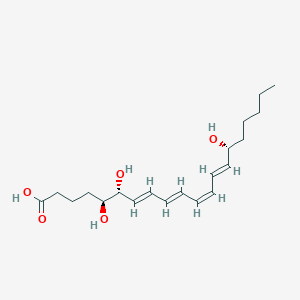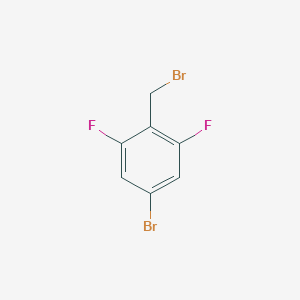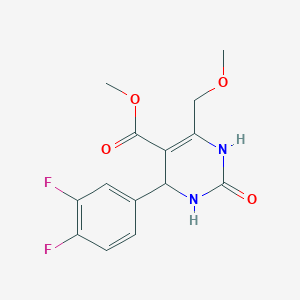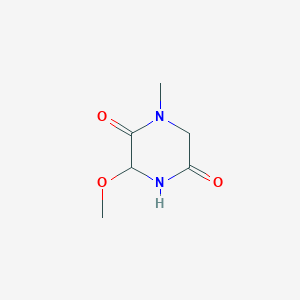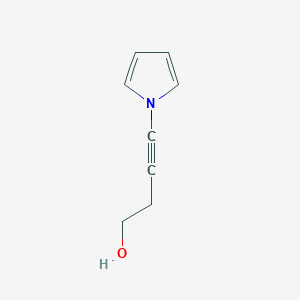
3-Butyn-1-ol, 4-(1H-pyrrol-1-yl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyn-1-ol, 4-(1H-pyrrol-1-yl)-(9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 4-(1H-pyrrol-1-yl)-3-butyn-1-ol, and its chemical formula is C8H9NO.
Mechanism Of Action
The mechanism of action of 3-Butyn-1-ol, 4-(1H-pyrrol-1-yl)-(9CI) is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to modulate the activity of certain neurotransmitters in the brain, which may be responsible for its potential use in the treatment of neurological disorders.
Biochemical And Physiological Effects
3-Butyn-1-ol, 4-(1H-pyrrol-1-yl)-(9CI) has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. It has also been found to modulate the activity of certain neurotransmitters in the brain, which may be responsible for its potential use in the treatment of neurological disorders.
Advantages And Limitations For Lab Experiments
One of the significant advantages of using 3-Butyn-1-ol, 4-(1H-pyrrol-1-yl)-(9CI) in lab experiments is its high yield and efficiency of synthesis. It is also relatively easy to handle and store. However, one of the limitations of using this compound is its potential toxicity, which may require careful handling and disposal.
Future Directions
There are several future directions for the research on 3-Butyn-1-ol, 4-(1H-pyrrol-1-yl)-(9CI). One of the significant areas of research is in the development of more efficient and selective inhibitors of cancer cell growth. Another future direction is in the study of the potential use of this compound in the treatment of other neurological disorders. Additionally, the use of this compound in the development of new drugs with improved efficacy and reduced toxicity is also an area of future research.
Conclusion:
In conclusion, 3-Butyn-1-ol, 4-(1H-pyrrol-1-yl)-(9CI) is a chemical compound that has potential applications in various fields, including medicinal chemistry and neuroscience. Its synthesis method is efficient and yields a high amount of product. The compound has been found to exhibit anti-cancer activity and modulate the activity of certain neurotransmitters in the brain. However, its potential toxicity requires careful handling and disposal. The future directions for research on this compound include the development of more efficient and selective inhibitors of cancer cell growth, the study of potential use in the treatment of other neurological disorders, and the development of new drugs with improved efficacy and reduced toxicity.
Synthesis Methods
The synthesis of 3-Butyn-1-ol, 4-(1H-pyrrol-1-yl)-(9CI) involves the reaction of 3-butyn-1-ol with pyrrole in the presence of a catalyst. The reaction takes place at room temperature, and the yield of the product is high. This method has been studied and optimized by several researchers, and it has been found to be an efficient way of synthesizing this compound.
Scientific Research Applications
3-Butyn-1-ol, 4-(1H-pyrrol-1-yl)-(9CI) has been studied for its potential applications in various fields. One of the significant areas of research is in the field of medicinal chemistry. This compound has been found to exhibit anti-cancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
properties
CAS RN |
175352-08-6 |
|---|---|
Product Name |
3-Butyn-1-ol, 4-(1H-pyrrol-1-yl)-(9CI) |
Molecular Formula |
C8H9NO |
Molecular Weight |
135.16 g/mol |
IUPAC Name |
4-pyrrol-1-ylbut-3-yn-1-ol |
InChI |
InChI=1S/C8H9NO/c10-8-4-3-7-9-5-1-2-6-9/h1-2,5-6,10H,4,8H2 |
InChI Key |
HYJQYICMDUJMLF-UHFFFAOYSA-N |
SMILES |
C1=CN(C=C1)C#CCCO |
Canonical SMILES |
C1=CN(C=C1)C#CCCO |
synonyms |
3-Butyn-1-ol, 4-(1H-pyrrol-1-yl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



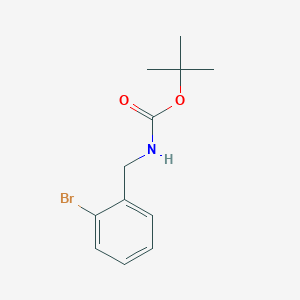
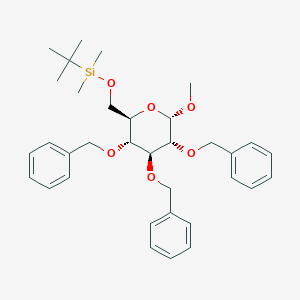
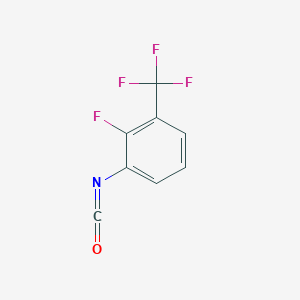
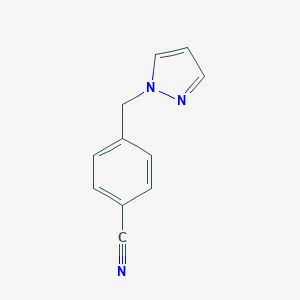
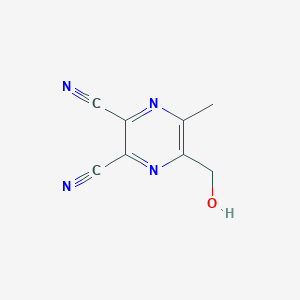
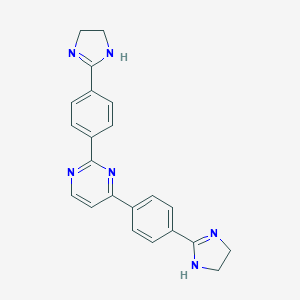
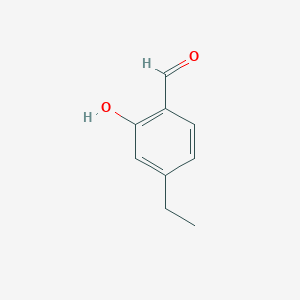
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-5-nitrobenzonitrile](/img/structure/B60531.png)
